molecular formula C18H17F2NO B2665222 N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024266-42-9

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2665222
CAS No.: 1024266-42-9
M. Wt: 301.337
InChI Key: DFUIMSUUSLAWKC-UHFFFAOYSA-N
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Description

“N-(3,4-Difluorophenyl)-3-boronobenzamide” is a compound with a molecular weight of 277.04 .


Synthesis Analysis

The synthesis of similar compounds often involves the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The linear formula of “N-(3,4-Difluorophenyl)-3-boronobenzamide” is C13H10BF2NO3 . For a similar compound, “Benzamide, N-(4-fluorophenyl)-3-bromo-”, the molecular weight is 294.119 .


Chemical Reactions Analysis

The Dimroth rearrangement is a key process in the synthesis of many nitrogen-containing heterocyclic systems . It is catalyzed by acids and bases, and is accelerated by heat or light .


Physical And Chemical Properties Analysis

“N-(3,4-Difluorophenyl)-3-boronobenzamide” is a liquid at 20°C . It has a boiling point of 85°C at 30 mmHg, a flash point of 63°C, a specific gravity of 1.34 at 20/20°C, and a refractive index of 1.50 .

Safety and Hazards

“N-(3,4-Difluorophenyl)-3-boronobenzamide” is classified as a combustible liquid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It should be stored under inert gas at 0-10°C .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO/c19-15-9-8-14(12-16(15)20)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUIMSUUSLAWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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